(2R)-2-azanyl-3-phenylpropanoic acid
CAS No.: 878339-23-2
Cat. No.: VC3010920
Molecular Formula: C9H11NO2
Molecular Weight: 175.117 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 878339-23-2 |
|---|---|
| Molecular Formula | C9H11NO2 |
| Molecular Weight | 175.117 g/mol |
| IUPAC Name | (2S)-2-(15N)azanyl-3-((1,2,3,4,5,6-13C6)cyclohexatrienyl)(1,2,3-13C3)propanoic acid |
| Standard InChI | InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1 |
| Standard InChI Key | COLNVLDHVKWLRT-CMLFETTRSA-N |
| Isomeric SMILES | [13CH]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)[13CH2][13C@@H]([13C](=O)O)[15NH2] |
| SMILES | C1=CC=C(C=C1)CC(C(=O)O)N |
| Canonical SMILES | C1=CC=C(C=C1)CC(C(=O)O)N |
Introduction
Chemical Structure and Properties
Molecular Structure and Stereochemistry
(2R)-2-azanyl-3-phenylpropanoic acid has a chiral center at the alpha carbon (C-2), with the R configuration distinguishing it from its S-configured counterpart. This stereochemistry is crucial for its biological activity and interactions with enzymes and receptors.
The molecular structure consists of:
-
A phenyl group (C6H5-)
-
A propanoic acid backbone (-CH2-CH-COOH)
-
An amino group (-NH2) at the alpha position
Physical and Chemical Properties
(2R)-2-azanyl-3-phenylpropanoic acid exhibits several notable physicochemical properties that influence its behavior in biological systems and laboratory settings:
Like other amino acids, it exhibits amphoteric behavior due to the presence of both carboxylic acid and amino functional groups. At physiological pH, it predominantly exists as a zwitterion, with the amino group protonated (-NH3+) and the carboxyl group deprotonated (-COO-).
Biochemical Significance
| Characteristic | (2R)-2-Azanyl-3-Phenylpropanoic Acid | L-Phenylalanine |
|---|---|---|
| Configuration | R at alpha carbon | S at alpha carbon |
| Natural Occurrence | Rare in nature | Common in proteins |
| Metabolism | Slower enzymatic processing | Rapid metabolism |
| Biological Role | Not used in protein synthesis | Essential amino acid in protein synthesis |
| Enzymatic Specificity | Substrate for D-amino acid oxidase | Processed by L-amino acid enzymes |
| Incorporation into Proteins | Generally not incorporated | Major protein component |
Metabolic Pathways
The metabolism of (2R)-2-azanyl-3-phenylpropanoic acid differs significantly from that of its L-enantiomer. While L-phenylalanine undergoes conversion to tyrosine via phenylalanine hydroxylase, D-phenylalanine is primarily metabolized by D-amino acid oxidase, albeit at a slower rate. This difference in metabolic processing contributes to its distinct pharmacological profile and longer half-life in biological systems.
The metabolic pathway typically involves:
-
Oxidative deamination by D-amino acid oxidase
-
Formation of phenylpyruvic acid
-
Further conversion to phenylacetic acid or other metabolites
Synthesis and Production Methods
Laboratory Synthesis Approaches
Several methods exist for the laboratory synthesis of (2R)-2-azanyl-3-phenylpropanoic acid:
-
Resolution of racemic mixtures:
-
Chemical resolution using chiral resolving agents
-
Enzymatic resolution using stereoselective enzymes
-
-
Stereoselective synthesis:
-
Asymmetric hydrogenation of dehydrophenylalanine derivatives
-
Stereoselective alkylation using chiral auxiliaries
-
Enzymatic approaches using D-selective transaminases
-
-
Transformation from L-phenylalanine:
-
Chemical inversion of stereochemistry
-
Enzymatic racemization followed by selective crystallization
-
Industrial Production
Industrial-scale production typically relies on cost-effective methods that can deliver high purity and yield:
-
Fermentation processes using engineered microorganisms
-
Large-scale resolution of racemic mixtures
-
Chromatographic separation using specialized chiral stationary phases
-
Crystallization techniques that exploit differences in solubility of diastereomeric salts
Analytical Detection Methods
Chromatographic Techniques
Various chromatographic methods are employed for the detection, quantification, and characterization of (2R)-2-azanyl-3-phenylpropanoic acid:
-
High-Performance Liquid Chromatography (HPLC):
-
Reversed-phase HPLC with UV detection
-
Chiral HPLC for enantiomeric purity assessment
-
LC-MS for enhanced sensitivity and structural confirmation
-
-
Gas Chromatography (GC):
-
Requires derivatization to enhance volatility
-
Often coupled with mass spectrometry (GC-MS)
-
Particularly useful for enantiomeric analysis using chiral columns
-
-
Capillary Electrophoresis:
-
High-resolution separation of enantiomers
-
Various detection methods including UV, fluorescence, and MS
-
Spectroscopic Methods
Spectroscopic techniques provide valuable structural information and are essential for identification and purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H and 13C NMR for structural confirmation
-
Advanced techniques for stereochemical analysis
-
-
Mass Spectrometry:
-
Molecular weight determination
-
Fragmentation pattern analysis
-
High-resolution MS for molecular formula confirmation
-
-
Optical Methods:
-
Polarimetry for measuring optical rotation
-
Circular dichroism for stereochemical characterization
-
Research Applications
Pharmaceutical Applications
(2R)-2-azanyl-3-phenylpropanoic acid has attracted interest in pharmaceutical research due to several potential therapeutic properties:
-
Pain Management:
-
Potential inhibition of enkephalinase, an enzyme that degrades endorphins
-
Possible role in enhancing natural pain-relieving mechanisms
-
-
Neurological Applications:
-
Investigation in various neurological conditions
-
Potential neuroprotective effects
-
Possible modulation of neurotransmitter systems
-
-
Peptide-Based Therapeutics:
-
Incorporation into peptides to enhance stability against enzymatic degradation
-
Development of peptidomimetics with improved pharmacokinetic properties
-
Research Tool Applications
As a research tool, (2R)-2-azanyl-3-phenylpropanoic acid serves important functions in various scientific domains:
-
Stereochemical Studies:
-
Model compound for investigating stereoselective enzymatic reactions
-
Reference standard for chiral analytical methods
-
-
Structure-Activity Relationship Studies:
-
Investigation of the impact of stereochemistry on biological activity
-
Design of modified amino acids with enhanced properties
-
-
Metabolic Investigations:
-
Tracing the metabolic fate of D-amino acids in biological systems
-
Studying stereoselective transport mechanisms
-
Current Research and Future Directions
Recent Research Findings
Recent scientific investigations involving (2R)-2-azanyl-3-phenylpropanoic acid have focused on:
-
Refined understanding of its pharmacokinetic properties
-
Exploration of potential applications in chronic pain management
-
Investigation of its interactions with various receptor systems
-
Development of improved synthetic methods for its preparation
Future Research Opportunities
Several promising areas for future research include:
-
Detailed mechanistic studies of its biological effects
-
Development of targeted drug delivery systems
-
Investigation of potential synergistic effects with other therapeutic agents
-
Exploration of its role in gut-brain axis communication
-
Applications in peptide engineering and peptidomimetic drug design
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume